

Application Note: Spectroscopic and Spectrometric Characterization of Goodyeroside A

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Compound of Interest

Compound Name: Goodyeroside A

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Goodyeroside A is a naturally occurring butanolide glycoside first isolated from *Crocus sativus* and later found in several *Goodyera* species (Orchidaceae)[1][2]. It is the (S)-epimer of Kinsenoside[2]. Preliminary pharmacological studies have indicated that **Goodyeroside A** possesses potential hepatoprotective effects, making it a compound of interest for further research and drug development[2]. Accurate and detailed analytical data are crucial for the identification, quality control, and further investigation of this bioactive natural product. This application note provides a comprehensive summary of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **Goodyeroside A**. Additionally, it outlines detailed protocols for acquiring this data, serving as a practical guide for researchers in the field of natural product chemistry.

Chemical Structure

The chemical structure of **Goodyeroside A**, systematically named (4S)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-one, is presented below.

Molecular Formula: C₁₀H₁₆O₈[3]

Molecular Weight: 264.23 g/mol [3]

Mass Spectrometry Data

High-resolution mass spectrometry is essential for confirming the elemental composition and molecular weight of **Goodyeroside A**. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, non-volatile compound. The data presented below was obtained using ESI in negative ion mode.

Table 1: Mass Spectrometry Data for **Goodyeroside A**

Parameter	Value	Reference
Molecular Formula	C ₁₀ H ₁₆ O ₈	[1][3]
Monoisotopic Mass	264.0845 Da	[1]
Ionization Mode	ESI ⁻ (Negative)	[2]
Observed Ion	m/z 309.10 [M+HCOO] ⁻	[2]

Protocol for Mass Spectrometry Analysis

This protocol describes a general method for the analysis of **Goodyeroside A** using Liquid Chromatography coupled with Mass Spectrometry (LC-MS).

1. Sample Preparation:

- Accurately weigh 1 mg of purified **Goodyeroside A**.
- Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or a water/acetonitrile mixture) to create a 1 mg/mL stock solution.
- Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.
- Filter the final solution through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Conditions:

- Instrument: A standard HPLC or UHPLC system.
- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μ m particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions for re-equilibration.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 2-5 μ L.
- Column Temperature: 40 $^{\circ}$ C.

3. Mass Spectrometry (MS) Conditions:

- Instrument: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.
- Ion Source: Electrospray Ionization (ESI).
- Polarity: Negative ion mode.
- Scan Range: m/z 100-500.
- Capillary Voltage: 3.0-3.5 kV.
- Gas Temperature: 300-350 $^{\circ}$ C.
- Nebulizer Pressure: 30-40 psi.
- Data Acquisition: Full scan mode. For fragmentation studies, use tandem MS (MS/MS) mode with collision-induced dissociation (CID).

NMR Spectroscopy Data

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like **Goodyeroside A**. The following tables summarize the ^1H and ^{13}C NMR data acquired in pyridine- d_5 .

Table 2: ^1H -NMR Data for **Goodyeroside A** (in Pyridine- d_5)[2]

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-1'	4.91	d	7.8
H-3	4.84–4.87	m	-
H-4a	4.70	d	10.1
H-6'a	4.55	d	11.8
H-4b, H-6'b	4.34–4.45	m	-
H-4', H-5'	4.20–4.24	m	-
H-3', H-2'	3.93–4.01	m	-
H-2a, H-2b	2.83–2.92	m	-

Table 3: ^{13}C -NMR Data for **Goodyeroside A** (in Pyridine- d_5)[2]

Chemical Shift (δ) ppm

36.0

63.0

71.8

75.1

75.2

75.6

78.7

79.1

104.4

176.4

Note: Specific carbon assignments typically require 2D NMR experiments such as HSQC and HMBC.

Protocol for NMR Spectroscopy Analysis

This protocol provides a standard procedure for obtaining high-quality 1D NMR spectra of **Goodyeroside A**.

1. Sample Preparation:

- Prepare a sample by dissolving 5-10 mg of purified **Goodyeroside A** in approximately 0.6 mL of deuterated pyridine (pyridine- d_5).
- Ensure the sample is fully dissolved. Gentle vortexing may be required.
- Transfer the solution to a standard 5 mm NMR tube.

2. Instrument and Setup:

- Spectrometer: A 400 MHz or higher field NMR spectrometer.

- Probe: A standard broadband or cryoprobe.
- Temperature: Set the experiment temperature to 25 °C (298 K).
- Locking and Shimming: Lock the spectrometer on the deuterium signal of pyridine-d₅. Perform automated or manual shimming to optimize magnetic field homogeneity.

3. ¹H-NMR Acquisition:

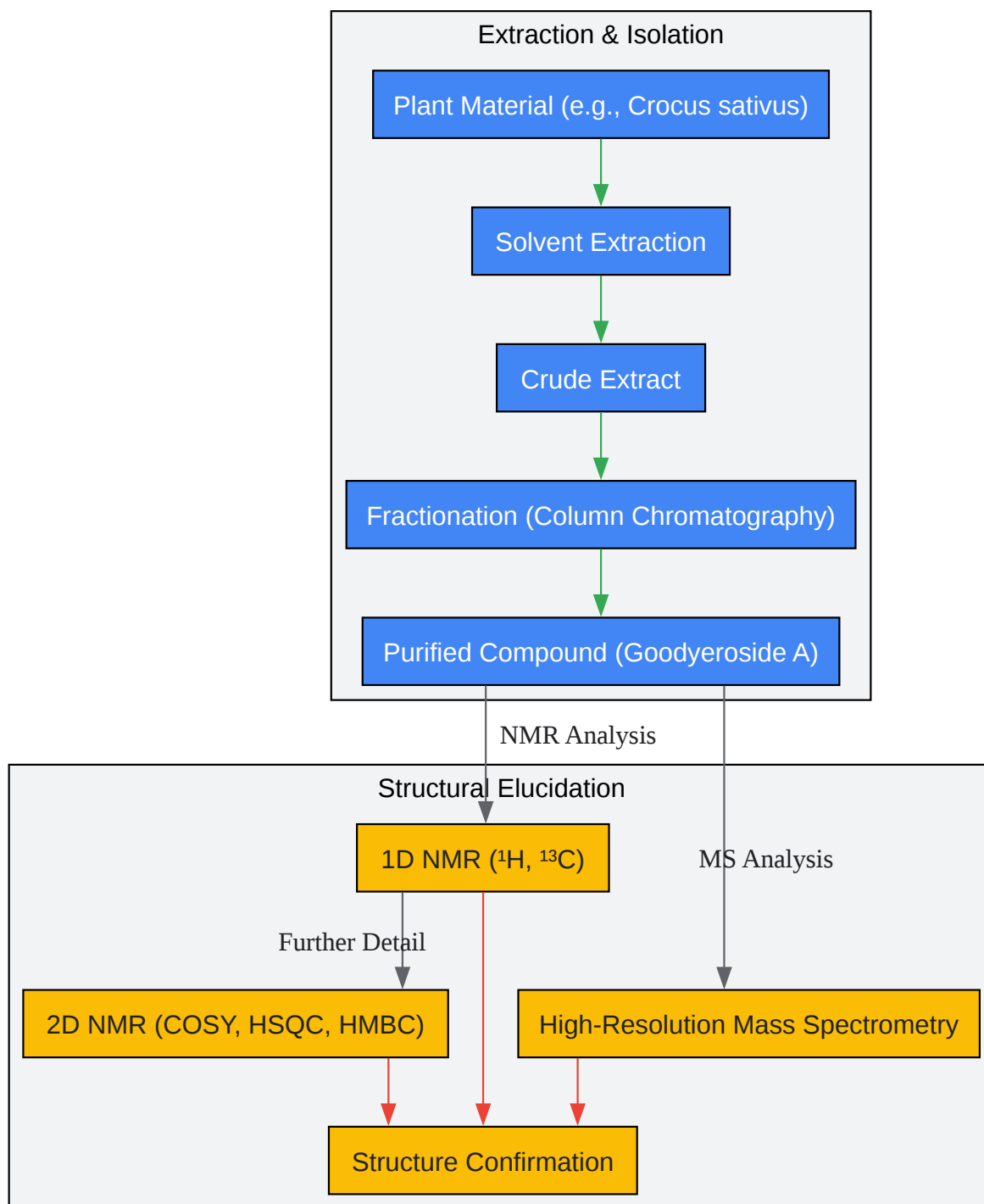
- Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
- Spectral Width: Approximately 12-16 ppm, centered around 6 ppm.
- Acquisition Time: 2-3 seconds.
- Relaxation Delay (d1): 1-2 seconds.
- Number of Scans: 16-64 scans, depending on sample concentration.
- Processing: Apply an exponential window function (line broadening of 0.3 Hz) before Fourier transformation. Manually phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak.

4. ¹³C-NMR Acquisition:

- Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
- Spectral Width: Approximately 200-220 ppm.
- Acquisition Time: 1-1.5 seconds.
- Relaxation Delay (d1): 2 seconds.
- Number of Scans: 1024-4096 scans, as ¹³C has low natural abundance.
- Processing: Apply an exponential window function (line broadening of 1-2 Hz). Perform Fourier transformation, phasing, and baseline correction.

Workflow for Isolation and Spectroscopic Analysis

The identification of natural products like **Goodyeroside A** follows a systematic workflow, from initial extraction to final structural confirmation. Modern approaches often use a combination of chromatographic separation and spectroscopic analysis[4][5][6].



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Caption: General workflow for the isolation and structural analysis of **Goodyeroside A**.

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